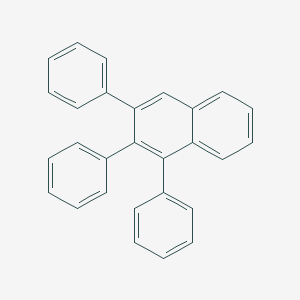
1,2,3-Triphenylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Triphenylnaphthalene, also known as this compound, is a useful research compound. Its molecular formula is C28H20 and its molecular weight is 356.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118856. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Light-Emitting Diodes (OLEDs)
One of the primary applications of TPN is in the development of organic light-emitting diodes (OLEDs) . TPN serves as a building block for new fluorophores that exhibit deep-blue fluorescence, which is critical for high-performance OLEDs. Research indicates that TPN-based materials demonstrate excellent electroluminescent properties, with external quantum efficiencies (EQE) reaching up to 5.78% in nondoped devices. These materials also show favorable bipolar carrier transport properties, which enhance their performance in OLED applications .
Case Study: Deep-Blue Fluorophores
- Materials Used : TPN was combined with phenanthroimidazole to create various emitters.
- Performance : Devices using TPN showed color purity and efficient emission at practical brightness levels.
- Results : The study highlighted TPN's potential in improving OLED technology by providing materials that emit intense deep-blue fluorescence with good stability and efficiency .
Photonic Applications
TPN is also explored for its potential in photonics , particularly in the development of advanced optical materials. Its unique molecular structure allows for significant light absorption and emission properties, making it suitable for use in lasers and other photonic devices.
Research Insights
- TPN's structure enables intramolecular charge transfer, which is advantageous for photonic applications.
- Theoretical calculations suggest that TPN can act as an electron acceptor in certain configurations, enhancing its utility in photonic systems .
Material Science and Nanotechnology
In material science, TPN is utilized as a precursor for synthesizing novel materials with tailored properties. Its ability to form stable complexes makes it an attractive candidate for creating nanostructured materials.
Applications in Nanotechnology
- TPN can be used to develop carbon-based materials through chemical vapor deposition (CVD) techniques.
- The incorporation of TPN into nanomaterials has shown promise in reducing energy requirements for production processes .
Toxicological Studies
Understanding the toxicological profile of TPN is crucial for its application in consumer products and industrial processes. Studies indicate that exposure to TPN can lead to respiratory issues; thus, safety guidelines are essential when handling this compound.
Health Implications
- Long-term exposure to TPN may cause changes in lung function and other respiratory conditions.
- Regulatory bodies have established permissible exposure limits to mitigate health risks associated with TPN .
Eigenschaften
CAS-Nummer |
1942-39-8 |
|---|---|
Molekularformel |
C28H20 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
1,2,3-triphenylnaphthalene |
InChI |
InChI=1S/C28H20/c1-4-12-21(13-5-1)26-20-24-18-10-11-19-25(24)27(22-14-6-2-7-15-22)28(26)23-16-8-3-9-17-23/h1-20H |
InChI-Schlüssel |
NVAZDJPCSPGJJZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2C4=CC=CC=C4)C5=CC=CC=C5 |
Key on ui other cas no. |
1942-39-8 |
Piktogramme |
Irritant |
Synonyme |
1,2,3-triphenylnaphthalene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















